molecular formula C13H20ClN B12741040 2-Benzyl-1-methylcyclopentylamine hydrochloride CAS No. 80649-81-6

2-Benzyl-1-methylcyclopentylamine hydrochloride

Cat. No.: B12741040
CAS No.: 80649-81-6
M. Wt: 225.76 g/mol
InChI Key: PSSVWCLGCDPLCE-UHFFFAOYSA-N
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Description

2-Benzyl-1-methylcyclopentylamine hydrochloride is an organic compound with the molecular formula C13H19N·HCl It is a hydrochloride salt of 2-Benzyl-1-methylcyclopentylamine, which is a derivative of cyclopentylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-methylcyclopentylamine hydrochloride typically involves the alkylation of cyclopentylamine with benzyl chloride, followed by methylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-methylcyclopentylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-Benzyl-1-methylcyclopentylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-1-methylcyclopentylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-1-methylcyclopentanamine hydrochloride
  • N-Benzyl-2-methylpropan-1-amine hydrochloride
  • O-Benzylhydroxylamine hydrochloride

Uniqueness

2-Benzyl-1-methylcyclopentylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

80649-81-6

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

2-benzyl-1-methylcyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-13(14)9-5-8-12(13)10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10,14H2,1H3;1H

InChI Key

PSSVWCLGCDPLCE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1CC2=CC=CC=C2)N.Cl

Origin of Product

United States

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